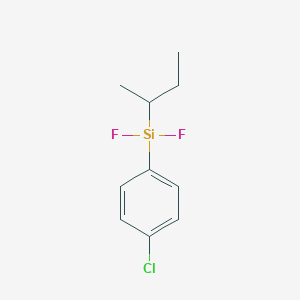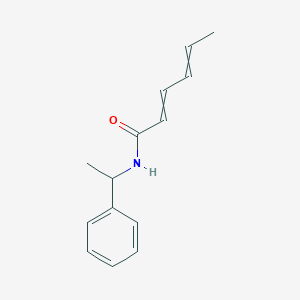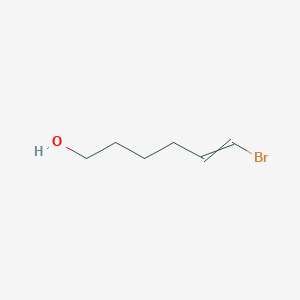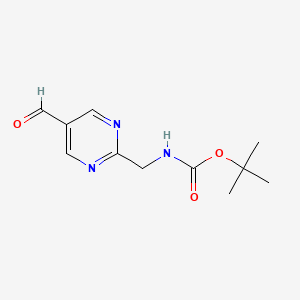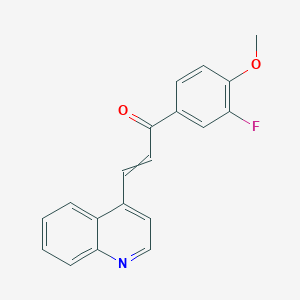![molecular formula C23H32N2O9 B12618788 [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate is a complex organic compound characterized by its multiple functional groups, including acetoxy and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of acetoxy and diethylamino groups through specific reagents and conditions. Common reagents used in these reactions include acetic anhydride, diethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The acetoxy and diethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it suitable for labeling and tracking within biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a versatile compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The acetoxy groups can undergo hydrolysis, releasing acetic acid and modifying the local environment. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[2,3,4-Trihydroxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
[2,3,4-Triacetyloxy-5-[4-(dimethylamino)anilino]-5-oxopentyl] acetate: Similar structure but with dimethylamino groups instead of diethylamino groups.
Uniqueness
The uniqueness of [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate lies in its combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H32N2O9 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[2,3,4-triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate |
InChI |
InChI=1S/C23H32N2O9/c1-7-25(8-2)19-11-9-18(10-12-19)24-23(30)22(34-17(6)29)21(33-16(5)28)20(32-15(4)27)13-31-14(3)26/h9-12,20-22H,7-8,13H2,1-6H3,(H,24,30) |
InChI Key |
PHSJUXAGTWHWCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


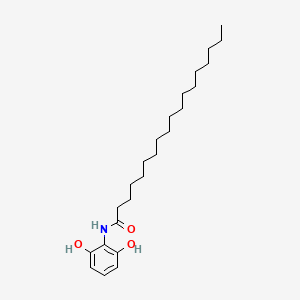
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)
![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)
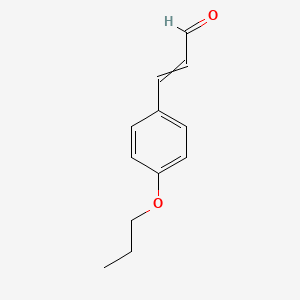
![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
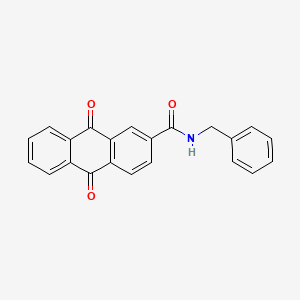
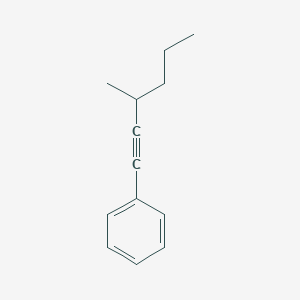
![9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12618750.png)
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
